molecular formula C11H23NO B15161784 Heptanamide, N-(2-methylpropyl)- CAS No. 142521-04-8

Heptanamide, N-(2-methylpropyl)-

Cat. No.: B15161784
CAS No.: 142521-04-8
M. Wt: 185.31 g/mol
InChI Key: DYQCYTHCHNSRBF-UHFFFAOYSA-N
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Description

Heptanamide, N-(2-methylpropyl)- is an organic compound belonging to the class of fatty amides It is characterized by the presence of a heptanamide backbone with an N-(2-methylpropyl) substituent

Preparation Methods

Heptanamide, N-(2-methylpropyl)- can be synthesized through an acylation reaction. A common preparation method involves reacting heptanoic acid with an amine in the presence of an acid catalyst under suitable conditions . This reaction typically requires controlled temperature and pressure to ensure optimal yield and purity of the product. Industrial production methods may involve large-scale reactors and continuous processing to achieve higher efficiency and consistency.

Chemical Reactions Analysis

Heptanamide, N-(2-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert heptanamide, N-(2-methylpropyl)- to its corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Heptanamide, N-(2-methylpropyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of heptanamide, N-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. For example, it can catalyze the conversion of limonene-1,2-epoxide to limonene-1,2-diol, indicating its role in enzymatic reactions . The compound’s effects are mediated through its binding to target enzymes or receptors, leading to subsequent biochemical and physiological responses.

Comparison with Similar Compounds

Heptanamide, N-(2-methylpropyl)- can be compared with other fatty amides, such as:

What sets heptanamide, N-(2-methylpropyl)- apart is its longer carbon chain and the presence of the N-(2-methylpropyl) substituent, which imparts unique chemical and physical properties, making it suitable for specific applications in various fields.

Properties

CAS No.

142521-04-8

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N-(2-methylpropyl)heptanamide

InChI

InChI=1S/C11H23NO/c1-4-5-6-7-8-11(13)12-9-10(2)3/h10H,4-9H2,1-3H3,(H,12,13)

InChI Key

DYQCYTHCHNSRBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NCC(C)C

Origin of Product

United States

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